3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride

Description

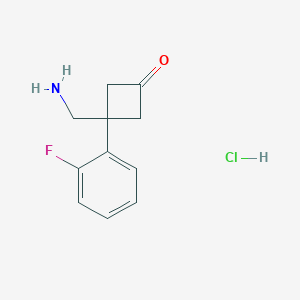

3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride is a cyclobutane derivative featuring a ketone group, an aminomethyl substituent, and a 2-fluorophenyl ring. The compound’s structure combines a strained cyclobutane core with halogenated aromatic and primary amine functional groups.

The hydrochloride salt form improves solubility, a common strategy for enhancing bioavailability in drug development. While the evidence lacks direct data on this compound’s molecular weight or purity, structurally related analogs suggest a molecular weight range of 230–260 g/mol, depending on substituents .

Properties

IUPAC Name |

3-(aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO.ClH/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11;/h1-4H,5-7,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEMMDXCNJNCPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(CN)C2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the existing research.

Chemical Structure

The compound features a cyclobutane ring substituted with an aminomethyl group and a fluorophenyl moiety. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound can interact with various biological pathways. The presence of the fluorine atom often enhances the lipophilicity and bioavailability of drugs, potentially improving their efficacy in targeting specific receptors or enzymes.

-

Antidepressant Properties :

- Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

- The fluorinated phenyl group may enhance binding affinity to serotonin receptors, as evidenced by structure-activity relationship (SAR) studies.

-

Anticancer Activity :

- Preliminary studies suggest that cyclobutane derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- The compound may exert its effects through the modulation of cell signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and pharmacological profile of this compound:

Case Studies

Several case studies have highlighted the therapeutic potential of cyclobutane derivatives:

-

Case Study on Depression :

- A clinical trial involving a related compound demonstrated a significant reduction in depressive symptoms over eight weeks, suggesting that structural modifications like those found in this compound could yield similar results.

-

Case Study on Cancer Therapy :

- Research on a structurally analogous compound indicated effective tumor regression in xenograft models, supporting the hypothesis that modifications can enhance anticancer activity through targeted delivery mechanisms.

Comparison with Similar Compounds

3-(Aminomethyl)-3-phenylcyclobutan-1-one Hydrochloride (CAS 1315368-94-5)

- Structural Differences : Replaces the 2-fluorophenyl group with a simple phenyl ring.

- Reduced metabolic stability compared to the fluorinated analog, as fluorine often blocks oxidative degradation .

- Applications : Marketed as a building block for chemical synthesis (e.g., peptide modifications or heterocycle derivatization) .

1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine Hydrochloride (CAS 2408964-07-6)

- Structural Differences: Replaces the aminomethyl group with a methyl substituent and the ketone with an amine.

- Impact :

Berotralstat Dihydrochloride (ORLADEYO®)

- Structural Differences : A complex pyrazole-carboxamide derivative containing a 2-fluorophenyl group.

- Impact :

- The 2-fluorophenyl group in both compounds suggests a shared strategy to optimize aromatic interactions in enzyme inhibition (e.g., plasma kallikrein in Berotralstat’s case).

- The cyclobutane core in the target compound offers rigidity, whereas Berotralstat’s pyrazole ring provides conformational flexibility .

- Applications : Berotralstat is FDA-approved for hereditary angioedema, highlighting the therapeutic relevance of fluorinated aromatic systems in enzyme inhibition .

Comparative Data Table

Research Findings and Implications

- Fluorine Substitution : The 2-fluorophenyl group in the target compound likely enhances binding affinity in biological systems due to its electron-withdrawing effects, as seen in Berotralstat .

- Aminomethyl Functionality: This group provides a handle for further derivatization (e.g., conjugation with carboxylic acids or participation in click chemistry), distinguishing it from methyl-substituted analogs .

- Cyclobutane Core : The strained four-membered ring may improve target selectivity by enforcing a specific conformation, though this requires validation through crystallographic studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(aminomethyl)-3-(2-fluorophenyl)cyclobutan-1-one hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves three stages:

- Cyclobutanone formation : A [2+2] cycloaddition between a ketone and an alkene under UV light or via ring-expansion strategies.

- Fluorophenyl introduction : Suzuki-Miyaura coupling with a 2-fluorophenylboronic acid derivative, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in THF/water .

- Aminomethylation : Reductive amination of the ketone using sodium cyanoborohydride and ammonium acetate in methanol, followed by HCl treatment to form the hydrochloride salt.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–25°C for cycloaddition) and catalyst loading (1–5 mol% Pd) to improve yield.

Q. How should researchers characterize the structural and purity profile of this compound?

- Analytical techniques :

- NMR (¹H/¹³C, 19F) : Confirm cyclobutanone ring geometry, fluorophenyl substitution pattern, and aminomethyl group integration.

- HRMS : Validate molecular formula (C₁₁H₁₂ClFNO·HCl expected [M+H]+: 258.06).

- X-ray crystallography : Resolve stereochemical ambiguities in the cyclobutane ring.

- HPLC : Assess purity (>95%) using a C18 column (ACN/water gradient, 0.1% TFA).

Q. What are the critical storage and handling protocols for this hydrochloride salt?

- Storage : Keep in airtight, corrosion-resistant containers under inert gas (N₂/Ar) at –20°C. Desiccate with silica gel to prevent hygroscopic degradation .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with water or bases to prevent freebase formation.

Advanced Research Questions

Q. How does the 2-fluorophenyl group influence the compound’s electronic and steric properties in structure-activity relationship (SAR) studies?

- Methodology :

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and steric bulk.

- Comparative assays : Synthesize analogs with Cl/CH₃ substituents and test biological activity (e.g., receptor binding) to isolate electronic vs. steric effects.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Approach :

- Batch analysis : Compare impurity profiles (HPLC-MS) across studies to rule out synthetic byproducts.

- Assay standardization : Replicate assays under controlled conditions (pH 7.4 buffer, 37°C) to minimize variability.

- Meta-analysis : Cross-reference IC₅₀ values from peer-reviewed journals (e.g., J. Med. Chem.) to identify consensus trends.

Q. How can researchers evaluate the compound’s stability under physiological conditions for in vivo studies?

- Protocol :

- Simulated gastric fluid (SGF) : Incubate at 37°C (pH 1.2) for 2 hours; analyze degradation via LC-MS.

- Plasma stability : Mix with rat plasma (1:9 v/v) at 37°C; quench with acetonitrile and quantify parent compound over 24 hours.

- Thermogravimetric analysis (TGA) : Assess thermal decomposition (5°C/min ramp under N₂) to guide formulation design.

Methodological Considerations

- Data Interpretation : Use NMR coupling constants (e.g., J = 8–12 Hz for trans-cyclobutane protons) to assign ring conformation.

- Contradiction Resolution : Re-crystallize the compound from ethanol/ether to isolate stereoisomers if chiral HPLC shows multiple peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.